2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1520252-92-9
VCID: VC3094281
InChI: InChI=1S/C12H18N4/c1-13-10-8-11(16-6-2-3-7-16)15-12(14-10)9-4-5-9/h8-9H,2-7H2,1H3,(H,13,14,15)
SMILES: CNC1=CC(=NC(=N1)C2CC2)N3CCCC3
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol

2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

CAS No.: 1520252-92-9

Cat. No.: VC3094281

Molecular Formula: C12H18N4

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine - 1520252-92-9

Specification

CAS No. 1520252-92-9
Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
IUPAC Name 2-cyclopropyl-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine
Standard InChI InChI=1S/C12H18N4/c1-13-10-8-11(16-6-2-3-7-16)15-12(14-10)9-4-5-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Standard InChI Key MBSPQJDCXNCQQD-UHFFFAOYSA-N
SMILES CNC1=CC(=NC(=N1)C2CC2)N3CCCC3
Canonical SMILES CNC1=CC(=NC(=N1)C2CC2)N3CCCC3

Introduction

Chemical Structure and Properties

Molecular Structure

2-Cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine features a pyrimidine core with three key substituents:

  • A cyclopropyl group at position 2, providing a three-membered carbon ring

  • A pyrrolidin-1-yl group at position 6, contributing a five-membered nitrogen-containing ring

  • An N-methylated amino group at position 4, adding a secondary amine functionality

Based on the structures of similar compounds, the molecular formula can be estimated as C₁₃H₁₉N₅. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, potentially influencing its biological activity and chemical properties .

Physical Properties

The physical properties of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can be estimated based on structurally similar compounds, particularly those containing pyrimidine cores with similar substituent patterns.

Table 1: Estimated Physical Properties of 2-Cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

PropertyEstimated ValueBasis for Estimation
Molecular Weight~245-250 g/molCalculated from the predicted molecular formula C₁₃H₁₉N₅
XLogP32.0-2.5Based on the XLogP3 value of 2.2 for 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
Hydrogen Bond Donors1Based on the secondary amine group (considering N-methylation)
Hydrogen Bond Acceptors5Based on nitrogen atoms in the structure (pyrimidine and pyrrolidine)
Rotatable Bond Count2-3Based on similar compounds with comparable functional groups
Topological Polar Surface Area50-70 ŲEstimated from nitrogen-containing functional groups

Chemical Properties

The chemical properties of this compound are influenced by its heterocyclic structure and the electronic effects of its substituents:

  • Basic character due to the nitrogen atoms in both the pyrimidine ring and pyrrolidine group

  • Moderate lipophilicity contributed by the cyclopropyl and pyrrolidine moieties

  • Potential for hydrogen bonding through the amine group, though reduced compared to primary amines due to N-methylation

  • Likely moderately soluble in organic solvents such as dichloromethane, chloroform, and methanol

  • Limited water solubility, consistent with other substituted pyrimidines with similar lipophilic groups

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine likely involves multiple steps based on established methods for preparing similar pyrimidine derivatives.

Pyrimidine Core Formation

The initial step typically involves the formation of the pyrimidine ring through a condensation reaction between an appropriate three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst. This creates the basic scaffold upon which the substituents are attached.

Reaction Conditions

The optimal conditions for each synthetic step would be determined through experimentation, but typical conditions for related compounds include:

Pyrrolidine Attachment

  • Nucleophilic aromatic substitution reactions

  • Temperatures of 80-120°C

  • Base-mediated conditions (e.g., K₂CO₃, Cs₂CO₃)

  • Polar aprotic solvents such as DMSO or DMF

N-Methylation

  • Alkylation with methyl iodide in the presence of a base

  • Reductive amination using formaldehyde and reducing agents

  • Room temperature to 60°C

  • Solvents such as acetonitrile or DMF

Industrial Production

For industrial-scale production, several optimization considerations would be necessary:

  • Continuous flow chemistry to enhance efficiency and reduce waste

  • Catalyst optimization to improve selectivity and reduce costs

  • Green chemistry principles to minimize environmental impact

  • Process safety analysis, particularly for reactions involving high temperatures or reactive intermediates

Chemical Reactivity

Types of Reactions

Based on the chemical structure and reactivity patterns of related pyrimidine derivatives, 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine likely participates in various reaction types:

Oxidation Reactions

The compound may undergo oxidation at susceptible sites, including:

  • The cyclopropyl ring, which can undergo ring-opening under oxidative conditions

  • The pyrrolidine nitrogen, which can form N-oxides

  • The pyrimidine ring, which may be susceptible to oxidation at specific positions

Reduction Reactions

Potential reduction reactions include:

  • Partial reduction of the pyrimidine ring

  • Reduction of any oxidized intermediates

  • Possible hydrogenolysis of the cyclopropyl ring under specific conditions

Substitution Reactions

The compound may participate in:

  • Electrophilic substitution at the C-5 position of the pyrimidine ring

  • Nucleophilic substitution under forcing conditions

  • Possible displacement of the pyrrolidine group under harsh conditions

Common Reagents and Conditions

Table 3: Potential Reactivity Patterns

Reaction TypeReagentsConditionsExpected Products
OxidationH₂O₂, KMnO₄, mCPBAAqueous or organic media, 0-25°CN-oxides, hydroxylated derivatives
ReductionLiAlH₄, NaBH₄THF, methanol, 0-25°CPartially reduced heterocycles
Electrophilic SubstitutionBr₂, I₂, HNO₃Acidic conditions, -10 to 25°C5-substituted derivatives
Nucleophilic SubstitutionStrong nucleophilesHigh temperature, polar solventsSubstitution at electron-deficient positions
N-DealkylationOxidizing agentsAcidic conditionsSecondary amine derivatives

Major Products

The major products from these reactions depend on the specific conditions employed, but may include:

  • Hydroxylated derivatives resulting from oxidation reactions

  • Ring-opened products from cyclopropyl cleavage

  • C-5 substituted pyrimidine derivatives

  • Partially reduced heterocyclic systems

Mechanism of Action

Biological Targets

Based on the biological activity of structurally related compounds, 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine may interact with various biological targets:

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes, particularly those with binding pockets accommodating heterocyclic structures. The distribution of electron density across the molecule, influenced by the nitrogen atoms and substituents, likely impacts its binding affinity and specificity.

Receptor Interactions

Potential receptor interactions include:

  • G-protein coupled receptors (GPCRs)

  • Nuclear receptors

  • Ion channels

  • Protein kinases

Structure-Activity Relationships

The biological activity of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine would be influenced by its structural features:

Table 4: Structure-Activity Relationship Analysis

Structural FeaturePotential Contribution to ActivityComparison with Related Compounds
Pyrimidine CoreProvides rigid scaffold for precise spatial arrangement of substituentsCommon in many bioactive compounds
Cyclopropyl GroupMay enhance binding affinity through hydrophobic interactions and conformational constraintsPresent in related compounds with biological activity
Pyrrolidine RingContributes to basic character and potential for additional interactionsSimilar heterocyclic amines found in related bioactive compounds
N-Methyl GroupModifies hydrogen bonding capacity and may improve pharmacokinetic propertiesDifferentiated from unmethylated analogs

Applications and Research

Medicinal Chemistry Applications

The unique structural features of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine suggest potential applications in several areas of medicinal chemistry:

Pharmaceutical Development

  • Potential development as lead compounds for drug discovery

  • Structure-activity relationship studies for optimization of activity

  • Scaffold for developing targeted therapeutics

Chemical Biology

  • Probe molecules for studying biological pathways

  • Tool compounds for investigating receptor function

  • Building blocks for more complex molecular structures

Biological Activity Studies

  • Antimicrobial activity screening

  • Anti-inflammatory and anticancer evaluations

  • Enzyme inhibition assays

Synthetic Methodology Development

  • Novel approaches to pyrimidine functionalization

  • Stereoselective synthesis of substituted pyrimidines

  • Green chemistry applications for more sustainable preparation

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine:

Table 5: Comparison with Structurally Related Compounds

CompoundStructural SimilaritiesKey DifferencesSignificance of Differences
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamidePyrimidine core, pyrrolidine substituentDifferent arrangement of functional groups, carboxamide linkageAltered hydrogen bonding profile and potential binding orientation
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-aminePyrimidine core, pyrrolidine and amino groupsLacks cyclopropyl and N-methyl groupsDifferent lipophilicity and hydrogen bonding capacity
N-cyclopropyl-6-methoxypyrimidin-4-aminePyrimidine core, cyclopropyl groupMethoxy instead of pyrrolidine, N-cyclopropyl instead of N-methylDifferent spatial arrangement and electronic properties
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-aminePyrimidine core, cyclopropyl group, 4-amino positionPyridine instead of pyrrolidine, lacks N-methylDifferent electronic distribution and binding properties
2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-aminePyrimidine core, cyclopropyl group, heterocyclic amine at position 6Methylpiperidine vs. pyrrolidine, lacks N-methylModified ring size affecting conformational flexibility

Functional Similarities and Differences

The functional properties of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine compared to its analogs likely include:

Pharmacokinetic Differences

  • The N-methyl group likely increases lipophilicity and may enhance membrane permeability

  • The cyclopropyl group contributes to metabolic stability compared to larger alkyl groups

  • The pyrrolidine ring provides basic character affecting distribution and excretion profiles

Pharmacodynamic Variations

  • Distinct binding orientations due to specific spatial arrangement of functional groups

  • Modified hydrogen bonding capabilities affecting target recognition

  • Unique electronic distribution influencing interaction with biological receptors

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